molecular formula C18H15ClF3N3O2S2 B2804193 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252859-88-3

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No. B2804193
CAS RN: 1252859-88-3
M. Wt: 461.9
InChI Key: JFNPUWBLBNLASL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a trifluoromethyl group (-CF3), a chloro group (-Cl), a thieno[3,2-d]pyrimidin-2-yl group, and an acetamide group. The trifluoromethyl group is often used in medicinal chemistry due to its ability to modify the chemical properties of molecules, such as lipophilicity, metabolic stability, and bioavailability . The thieno[3,2-d]pyrimidin-2-yl group is a heterocyclic compound that is often found in various pharmaceuticals .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. For example, the trifluoromethyl group is generally stable under both acidic and basic conditions, but can undergo reactions with certain nucleophiles .

Scientific Research Applications

Antitumor Activity

Research has demonstrated the potential of thieno[3,2-d]pyrimidine derivatives, including compounds structurally related to N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, in the field of cancer treatment. These compounds exhibited significant antitumor activity against several human cancer cell lines, suggesting their potential as effective cancer therapeutics (Hafez & El-Gazzar, 2017).

Antimicrobial Properties

Thieno[3,2-d]pyrimidine derivatives have shown promising antimicrobial activities. For instance, certain derivatives have been effective against both Gram-negative and Gram-positive bacteria, as well as displaying significant antifungal activity. This underscores their potential as broad-spectrum antimicrobial agents (Hafez, El-Gazzar, & Zaki, 2016).

Fluorescence Binding Studies

The interaction of pyrimidinyl derivatives with biological molecules like bovine serum albumin has been investigated, providing insights into their potential biological applications. These studies are crucial for understanding the pharmacokinetics and dynamics of such compounds in biological systems (Meng et al., 2012).

Quantum Computational Analysis

Detailed quantum computational analyses of molecules structurally similar to N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide have been conducted. This includes studying their vibrational signatures and molecular interactions, which is fundamental for designing drugs with targeted properties (Jenepha Mary, Pradhan, & James, 2022).

Drug Likeness and Molecular Docking

The pharmacokinetic properties and molecular docking studies of similar compounds have been carried out to evaluate their drug likeness and potential as pharmaceutical agents. Such studies are critical in the early stages of drug development (S. Mary et al., 2020).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activity. This could include in vitro and in vivo studies to determine its effects on biological systems .

properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF3N3O2S2/c1-2-6-25-16(27)15-13(5-7-28-15)24-17(25)29-9-14(26)23-10-3-4-12(19)11(8-10)18(20,21)22/h3-5,7-8H,2,6,9H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNPUWBLBNLASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.